1-Nitropiperazine

説明

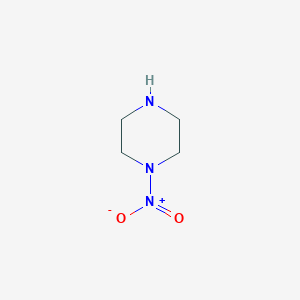

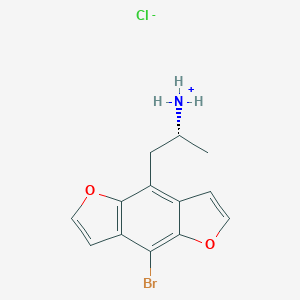

1-Nitropiperazine is a chemical compound with the molecular formula C4H9N3O2 . It has a molecular weight of 131.13 .

Synthesis Analysis

The synthesis of piperazine derivatives, including this compound, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound consists of 4 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis

The OH-initiated photo-oxidation of piperazine and this compound has been studied. The reaction of piperazine with OH radicals proceeds both via C-H and N-H abstraction, resulting in the formation of 1,2,3,6-tetrahydropyrazine as the major product and in this compound and 1-Nitrosopiperazine as minor products .科学的研究の応用

Mutagenicity Studies

- Mutagenicity in Bacterial Systems : 1-Nitropiperazine and related compounds like 1-nitroso-, 1,4-dinitroso-, and 1-nitroso-4-methylpiperazine were found to be mutagenic in a host-mediated assay system using Salmonella typhimurium. These compounds were not mutagenic when tested directly against the bacteria but showed mutagenicity when inoculated into mice, indicating a metabolism-dependent mutagenic effect (Zeiger, Legator, & Lijinsky, 1972).

Atmospheric Chemistry and Photolysis

- Photo-Oxidation and Atmospheric Simulation : An experimental study investigated the OH-initiated photo-oxidation of this compound, showing the formation of various products including 1,2,3,6-tetrahydropyrazine and 1-nitrosopiperazine. This study is crucial for understanding the atmospheric chemistry of piperazine derivatives (Tan et al., 2020).

Energetic Material Research

- High-Energy-Density Materials : this compound, specifically its derivatives like 1-nitropiperidine and 1,4-dinitropiperazine, have been studied for their potential as high-energy-density materials (HEDMs). These compounds have shown significant effects on the energetic performance, thermal decomposition, and formation of small molecules, which is valuable for the design of energetic materials (Xu et al., 2019).

Anti-Tuberculosis Agents

- Development of Anti-TB Agents : Research into nitrofuranyl methylpiperazines, a class of compounds that includes derivatives of this compound, has shown potent activity against Mycobacterium tuberculosis. These studies are significant in the search for new treatments for tuberculosis (Yempalla et al., 2015).

Serotonin Receptor Studies

- Investigating Serotonin Receptors : Nitro and amino phenylpiperazines, related to this compound, have been synthesized to study their interactions with the human platelet 5-hydroxytryptamine2 (5-HT2) receptor. These studies contribute to our understanding of the pharmacology of serotonin receptors (Vandenberg et al., 1989).

作用機序

The mechanism of action of 1-Nitropiperazine involves its metabolism by combination with hemoglobin to produce cyanmethemoglobin and four CN- ions. Methemoglobin, obtained from hemoglobin, can sequester cyanide as cyanmethemoglobin. Thiosulfate reacts with cyanide to produce thiocyanate, which is eliminated in the urine .

特性

IUPAC Name |

1-nitropiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2/c8-7(9)6-3-1-5-2-4-6/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNZVXSFTGQDAPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40311546 | |

| Record name | 1-nitropiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40311546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42499-41-2 | |

| Record name | NSC243817 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-nitropiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40311546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate](/img/structure/B131100.png)

![[(2r,3r,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-3-Hydroxy-4-(Phosphonooxy)tetrahydrofuran-2-Yl]methyl [(2r,3s,4s)-3,4-Dihydroxytetrahydrofuran-2-Yl]methyl Dihydrogen Diphosphate](/img/structure/B131101.png)

![S-[2-(N7-Guanyl)ethyl]glutathione](/img/structure/B131103.png)

![2-Methyl-3H-cyclopenta[a]naphthalene](/img/structure/B131108.png)

![4,4'-Oxybis[p-(phenylsulfonylaniline)]](/img/structure/B131118.png)